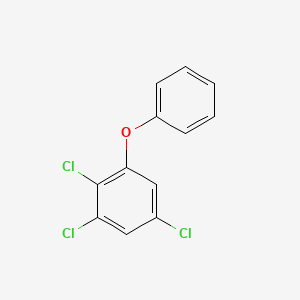

2,3,5-Trichlorodiphenyl ether

Description

Contextualization within Halogenated Organic Compounds and Persistent Organic Pollutants (POPs)

2,3,5-Trichlorodiphenyl ether is a member of the polychlorinated diphenyl ethers (PCDEs), a group of synthetic halogenated aromatic compounds. wikipedia.orgnih.gov Structurally, PCDEs are similar to the well-known polychlorinated biphenyls (PCBs), with the key difference being an ether linkage (an oxygen atom) connecting the two phenyl rings. accustandard.com This class of compounds falls under the broader umbrella of halogenated organic compounds, which are characterized by the presence of one or more halogen atoms, in this case, chlorine.

Due to their chemical stability and resistance to degradation, PCDEs are categorized as Persistent Organic Pollutants (POPs). nih.gov POPs are organic compounds of anthropogenic origin that resist environmental degradation through chemical, biological, and photolytic processes. encyclopedia.pub This persistence allows them to remain in the environment for long periods, bioaccumulate in living organisms, and be transported over long distances from their original source. nih.govencyclopedia.pub The widespread occurrence of PCDEs in the environment is often attributed to their presence as impurities in commercial chlorophenol preparations and chlorophenoxy acid herbicides, as well as their formation during the incineration of municipal waste. nih.govaccustandard.comnih.gov While the production and use of many products associated with PCDEs have been curtailed in numerous countries, their persistence ensures their continued relevance in environmental monitoring and research. accustandard.com

Research Significance of this compound in Environmental Chemistry and Toxicology

The research significance of this compound is primarily derived from its status as a member of the PCDE family, which consists of 209 distinct congeners. wikipedia.orgnih.gov While extensive research has been conducted on the PCDE class as a whole, studies focusing specifically on the 2,3,5-trichloro isomer are limited. Much of the environmental research has centered on more dominant or commercially relevant congeners. For instance, studies have identified other trichlorodiphenyl ether isomers, such as 2,4,6-trichlorodiphenyl ether (CDE 30), as being prevalent in environmental samples like surface water. nih.gov

The scientific interest in this compound lies in its utility as a representative compound for studying the environmental fate, transport, and potential toxicological properties of the broader trichlorodiphenyl ether group. Its physicochemical properties, such as its high lipophilicity, suggest a potential for bioaccumulation in the fatty tissues of organisms, a characteristic feature of many POPs.

Toxicological research on PCDEs indicates that some congeners may elicit adverse effects, including endocrine disruption and hepatic oxidative stress, with some of these effects potentially mediated through the aryl hydrocarbon receptor (AhR). nih.gov However, specific toxicological profiles for the this compound congener are not extensively documented in publicly available literature. Therefore, its significance in toxicology is largely theoretical, serving as a structural analog for understanding the potential hazards of the trichlorinated subgroup of PCDEs. The analysis of individual congeners like this compound is essential for building a complete picture of the environmental risks posed by the entire class of PCDEs.

Interactive Data Table: Physicochemical Properties of this compound

The following table summarizes key computed physicochemical properties for this compound, which are crucial for predicting its environmental behavior.

| Property | Value | Source |

| Molecular Formula | C12H7Cl3O | PubChem |

| Molecular Weight | 273.5 g/mol | PubChem |

| XLogP3 (Octanol/Water Partition Coefficient) | 5.3 | PubChem |

| CAS Number | 162853-24-9 | PubChem |

| IUPAC Name | 1,2,5-trichloro-3-phenoxybenzene | PubChem |

Structure

2D Structure

3D Structure

Properties

CAS No. |

162853-24-9 |

|---|---|

Molecular Formula |

C12H7Cl3O |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

1,2,5-trichloro-3-phenoxybenzene |

InChI |

InChI=1S/C12H7Cl3O/c13-8-6-10(14)12(15)11(7-8)16-9-4-2-1-3-5-9/h1-7H |

InChI Key |

MDSPKCWGOVVFJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Environmental Occurrence and Distribution of 2,3,5 Trichlorodiphenyl Ether

Detection and Quantification in Environmental Compartments

The detection and quantification of 2,3,5-Trichlorodiphenyl ether in various environmental matrices are crucial for understanding its distribution and potential risks. While specific data for this congener is not always available, the analytical methodologies developed for the broader class of PCDEs are applicable. These methods typically involve sophisticated chromatographic and mass spectrometric techniques.

Aquatic Systems (Water, Sediment, Suspended Particulate Matter)

PCDEs, as a class of hydrophobic compounds, tend to adsorb to particulate matter in aquatic environments. Consequently, while they are detected in water, higher concentrations are often found in sediment and suspended particulate matter. mdpi.com

A comprehensive review of PCDEs in the environment indicates that total concentrations in water can range from 0.351 to 1800 ng/L. mdpi.com In a study of the Yangtze River in China, 15 PCDE congeners were detected, with total concentrations ranging from 730 to 1800 ng/L. mdpi.com Another study on Chaohu Lake, China, found total PCDE concentrations in surface water to be between 0.351 and 2.021 ng/L. mdpi.com

Due to their hydrophobicity, PCDEs readily partition to sediments. Total PCDE concentrations in sediments have been reported to range from 0 to 3,980,000 ng/g dry weight (dw). mdpi.com For instance, in Whitby Harbour, Lake Ontario, mean concentrations of total PCDEs in sediments were between 622 and 1929 ng/g dw in 1995. nih.gov

Table 1: General Concentration Ranges of Total Polychlorinated Diphenyl Ethers (PCDEs) in Aquatic Systems

| Environmental Compartment | Concentration Range |

| Water | 0.351–1800 ng/L |

| Sediment | 0–3,980,000 ng/g dw |

Note: Data represents total PCDEs and not specifically this compound.

Terrestrial Systems (Soil)

The presence of PCDEs in soil is a significant concern due to the potential for uptake by plants and subsequent entry into the food chain. Data on total PCDE concentrations in soil show a range of <38 to 6800 ng/g dw. mdpi.com The variation in concentrations is influenced by proximity to industrial sources and historical usage patterns of products containing these compounds.

Atmospheric Systems (Air, Particulate Phase)

The atmosphere serves as a primary pathway for the long-range transport of semi-volatile organic compounds like PCDEs. These compounds can exist in the atmosphere in both the gaseous phase and adsorbed to particulate matter. The distribution between these two phases is dependent on the specific congener's physicochemical properties and ambient temperature. Total PCDE concentrations in the atmosphere have been measured in the range of 8.75 × 10⁻³ to 1.15 × 10³² pg/m³. mdpi.com

Spatial and Temporal Distribution Patterns

The spatial and temporal distribution of this compound is governed by its sources, environmental transport mechanisms, and persistence. While specific tracking of this congener is limited, the behavior of the broader PCDE class provides valuable insights.

Regional and Global Scale Transport Dynamics

The physicochemical properties of many PCDE congeners, including their semi-volatility, allow for long-range atmospheric transport. mdpi.com This means that these compounds can be transported far from their original sources and deposited in remote ecosystems, such as the Arctic. mdpi.com The presence of PCDEs in Arctic cod at concentrations of 2–21 ng/g lipid weight is a clear indicator of their global distribution. mdpi.com

The transport of these compounds is influenced by atmospheric circulation patterns. For instance, studies on polybrominated diphenyl ethers (PBDEs), which are structurally similar to PCDEs, have shown that north-bound air plumes from urban areas are major sources of these contaminants in the sediments of the Great Lakes. nih.gov

Historical Trends in Environmental Concentrations

Studies of sediment cores from the Great Lakes have shown a dramatic increase in the concentrations and fluxes of PBDEs toward the present day, reflecting their increased use in commercial products since the 1970s. nih.govnih.gov In contrast, concentrations of polychlorinated biphenyls (PCBs) in the same cores peaked around the 1960s and 1970s, followed by a decline after their production was banned. nih.gov

A study in Manila Bay, Philippines, and the upper Gulf of Thailand also showed increasing concentrations of total PBDEs toward the surface of sediment cores, suggesting a rise in their consumption in recent years. nih.gov The vertical profiles of total PBDEs in these cores corresponded to periods of rapid economic growth in Asia. nih.gov

Sources and Formation Pathways of 2,3,5 Trichlorodiphenyl Ether

Anthropogenic Sources and Release Mechanisms

The primary sources of 2,3,5-Trichlorodiphenyl ether are linked to human industrial activities, either as unintentional by-products or as degradation products of other manufactured chemicals.

Industrial Processes and By-product Formation (e.g., Chlorophenol Production, Waste Incineration)

Polychlorinated diphenyl ethers, including trichlorinated isomers, are known to be formed as impurities during the production of chlorophenols. nih.gov Chlorophenols are important intermediates in the chemical industry, used in the synthesis of pesticides, herbicides, and antimicrobial agents. nih.govnih.gov The manufacturing process of certain chlorophenols can lead to the unintended synthesis of PCDEs through condensation reactions. nih.gov While the formation of various PCDE congeners in these processes is documented, specific data pinpointing the prevalence of the 2,3,5-trichloro isomer is not extensively detailed in readily available literature.

Waste incineration is another significant anthropogenic source of a wide range of chlorinated aromatic compounds, including PCDEs. nih.gov The thermal treatment of municipal and industrial waste, particularly medical waste which may have a high chlorine content, can create conditions conducive to the formation of these compounds. mdpi.comresearchgate.net In the high-temperature environment of an incinerator, precursor molecules can react to form PCDEs, which can then be released into the environment via flue gas or become concentrated in the fly ash. mdpi.comresearchgate.netdtu.dkdtu.dknih.gov Although PCDEs have been identified in incinerator emissions, specific quantification of the this compound isomer is not consistently reported.

Table 1: Potential Industrial Sources of this compound

| Industrial Process | Formation Mechanism | Potential Release Matrix |

| Chlorophenol Production | Unintentional by-product from condensation reactions | Chemical sludge, wastewater |

| Waste Incineration | De novo synthesis from precursors in waste | Flue gas, fly ash, bottom ash |

Degradation and Transformation of Related Halogenated Compounds

A significant formation pathway for certain chlorinated diphenyl ethers is the degradation of other widely used halogenated compounds. A primary example is the antimicrobial agent triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol). nih.goveuropa.eunih.govresearchgate.netbohrium.com Triclosan is prevalent in a vast array of consumer products, leading to its widespread presence in wastewater. nih.govresearchgate.net During wastewater treatment and in the natural environment, triclosan can undergo microbial degradation. nih.govnih.gov Various bacterial strains have been identified that can transform triclosan, and in some instances, this can lead to the formation of chlorinated diphenyl ether derivatives. nih.govnih.gov While the degradation of triclosan is a known source of some dichlorodiphenyl ethers, the specific formation of this compound through this pathway is not explicitly documented in the provided research.

Unintentional Formation Mechanisms in the Environment

Beyond direct industrial releases and the degradation of precursors, there are mechanisms for the unintentional formation of polychlorinated diphenyl ethers in the environment. These processes typically involve the transformation of other chlorinated compounds under specific environmental conditions.

Furthermore, abiotic formation processes in soil and sediment have been investigated for some persistent organic pollutants. These can involve reactions on the surfaces of clay minerals or other soil components. While it is plausible that such mechanisms could contribute to the formation of various PCDE isomers in contaminated soils and sediments, there is a lack of specific research confirming the unintentional synthesis of this compound through these environmental pathways. nih.govnih.gov

Table 2: Summary of Formation Pathways for this compound

| Source Category | Specific Pathway | Precursors |

| Anthropogenic | Industrial By-product | Chlorophenols and related compounds |

| Thermal Processes | Various organic and inorganic compounds in waste | |

| Degradation of Commercial Products | Triclosan and other halogenated compounds | |

| Environmental | Photochemical Degradation | Higher chlorinated diphenyl ethers |

| Abiotic Formation | Chlorinated precursors in soil/sediment |

Environmental Fate and Transport of 2,3,5 Trichlorodiphenyl Ether

Inter-compartmental Partitioning and Exchange Processes

The partitioning of 2,3,5-trichlorodiphenyl ether between environmental compartments is a critical aspect of its fate and transport. This distribution is largely determined by key physicochemical parameters such as the Henry's Law constant, the organic carbon-water (B12546825) partition coefficient (Koc), and the octanol-water partition coefficient (Kow). A comprehensive study by Kurz and Ballschmiter in 1999 determined these fundamental properties for 106 PCDE congeners, including this compound (identified as PCDE-23). researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Henry's Law Constant (H) | 15.85 Pa·m³/mol | researchgate.net |

| log Kow (Octanol-Water Partition Coefficient) | 5.70 | researchgate.net |

| Water Solubility (Sw,L) | -6.12 (log mol/L) | researchgate.net |

| Vapor Pressure (PL) | -2.68 (log Pa) | researchgate.net |

| log Koc (Organic Carbon-Water Partition Coefficient) | 5.48 (estimated) | canada.ca |

The exchange of this compound between the atmosphere and water bodies is governed by its Henry's Law constant (H). This constant describes the equilibrium partitioning of the compound between the two phases. A higher Henry's Law constant indicates a greater tendency for the chemical to volatilize from water into the air. For this compound, the Henry's Law constant has been determined to be 15.85 Pa·m³/mol. researchgate.net This value suggests a moderate volatility from water surfaces. In environmental chemistry, the Henry's Law constant is a crucial parameter for models that predict the exchange of trace species between the air and aquatic systems like oceans, clouds, and aerosol particles. copernicus.org The process of volatilization is a significant pathway for the redistribution of this compound from surface waters into the atmosphere, where it can undergo long-range transport. cdc.gov

The experimentally determined log Kow for this compound is 5.70. researchgate.net Using the following regression equation provided by the U.S. Environmental Protection Agency for estimating Koc from Kow for hydrophobic compounds: canada.ca

log(Koc) = 0.544 * log(Kow) + 1.377 canada.ca

An estimated log Koc value of 5.48 is calculated. This high Koc value indicates a very strong affinity for organic carbon. Consequently, in aquatic systems, this compound is expected to be predominantly found sorbed to suspended particulate matter and bottom sediments rather than dissolved in the water column. epa.gov This partitioning to sediment acts as a sink, removing the compound from the water but also creating a long-term reservoir from which it can potentially be reintroduced into the ecosystem.

The behavior of this compound in terrestrial environments is governed by its partitioning between soil, soil water, and soil air. The high Koc value (estimated log Koc of 5.48) suggests that the compound will be strongly adsorbed to the organic matter fraction of soil. canada.ca This strong sorption limits its mobility within the soil profile and reduces its potential to leach into groundwater. cdc.gov

The interaction between soil and air is influenced by the compound's vapor pressure and its tendency to adsorb to soil particles. The vapor pressure for this compound is relatively low (log PL = -2.68 Pa). researchgate.net While volatilization from soil surfaces is a potential transport pathway to the atmosphere, the strong adsorption to soil organic matter (high Koc) is expected to significantly reduce the rate of this process. cdc.gov The partitioning between soil water and soil particles is also dictated by the Koc value, with the majority of the compound expected to be in the sorbed state, thereby limiting its transport via surface runoff unless associated with eroded soil particles.

Long-Range Environmental Transport Potential and Mechanisms

The potential for a chemical to undergo long-range environmental transport (LRET) is determined by a combination of its physical and chemical properties, including its volatility, persistence in the transport medium (e.g., atmospheric half-life), and partitioning behavior. Polychlorinated diphenyl ethers as a class of compounds are recognized to have the ability to be transported far from their original sources. nih.gov The atmospheric half-life of trichlorobenzenes, which are structurally similar, is estimated to be between 16 and 38 days, suggesting they are susceptible to long-range atmospheric transport. cdc.gov

Atmospheric transport models are essential tools for predicting the movement and deposition of persistent organic pollutants (POPs) like this compound. These models, which can be global three-dimensional chemical transport models (e.g., GEOS-Chem), regional models (e.g., CHIMERE), or non-steady-state puff dispersion models (e.g., CALPUFF), use meteorological data and the physicochemical properties of the substance to simulate its trajectory and fate in the atmosphere. ecmwf.int

Key input parameters for these models include:

Henry's Law Constant and Vapor Pressure: These determine the gas-particle partitioning of the compound in the atmosphere. Compounds that are more volatile and exist predominantly in the gas phase can be transported over long distances. researchgate.net

Octanol-Air Partition Coefficient (Koa): This parameter helps to understand the partitioning between air and organic phases, such as aerosols, which can significantly influence transport.

Degradation Rates: The atmospheric half-life, primarily determined by the rate of reaction with hydroxyl (OH) radicals, dictates the persistence of the compound during transport. cdc.gov

While specific modeling predictions for the long-range transport of this compound are not widely published, studies on similar compounds like PCBs and polybrominated diphenyl ethers (PBDEs) demonstrate the mechanisms involved. epa.gov These models predict that such semi-volatile organic compounds are subject to a "grasshopper effect," where they undergo cycles of volatilization in warmer regions, atmospheric transport, and deposition in colder regions, leading to their accumulation in remote environments like the Arctic. Given its properties, this compound is expected to partition between the gas phase and atmospheric particles, allowing for transport in both forms.

The movement of this compound within aquatic systems is primarily linked to its strong tendency to adsorb to particulate matter. nih.gov Due to its low water solubility (log Sw,L = -6.12 mol/L) and high Koc value, the dissolved-phase concentration in the water column is expected to be low. researchgate.net

The primary mechanisms for its transport in rivers, lakes, and oceans include:

Transport with Suspended Sediments: The compound sorbed to fine-grained particles can be carried over significant distances by water currents. nih.gov

Sediment Resuspension and Deposition: Bottom sediments can act as both a sink and a source. Events like storms or dredging can resuspend contaminated sediments, reintroducing the compound into the water column where it can be further transported before settling again. nih.gov

Advective Transport: In groundwater, the movement of dissolved contaminants is known as advection. However, due to the high sorption of this compound to soil and aquifer materials, its movement in the dissolved phase in groundwater is expected to be significantly retarded, making this a less important transport pathway compared to surface water systems. enviro.wiki

Information regarding this compound is currently unavailable in the public domain.

Extensive research has been conducted to gather specific data on the environmental fate and transport of the chemical compound this compound, with a particular focus on its sorption and sequestration in environmental matrices. However, detailed studies and specific data relating to the adsorption of this compound to organic matter in soil and sediment, as well as its sorption to atmospheric aerosols, are not presently available in the reviewed scientific literature.

General information exists for the broader class of Polychlorinated Diphenyl Ethers (PCDEs), which are recognized for their persistence and potential for long-range environmental transport. nih.gov Research on related chlorinated compounds provides insights into the general principles of their interaction with soil, sediment, and atmospheric particles. For instance, studies on other organic pollutants have shown that factors such as the organic carbon content of soil and sediment play a significant role in the sorption process. mdpi.com Similarly, the partitioning of chemicals to atmospheric aerosols is a known transport pathway for persistent organic pollutants.

Despite the availability of this general knowledge, specific experimental data, such as sorption coefficients (e.g., Koc) or quantitative measurements of partitioning to atmospheric aerosols for this compound, could not be located. Therefore, the creation of detailed data tables and in-depth research findings as requested for the specified subsections is not possible at this time.

Environmental Degradation and Transformation Pathways of 2,3,5 Trichlorodiphenyl Ether

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 2,3,5-trichlorodiphenyl ether, the primary abiotic degradation pathways are anticipated to be photolysis, hydrolysis, and thermolysis.

Photolysis (e.g., UV irradiation, photosensitized reactions)

Photolysis, or photodegradation, is the decomposition of a compound by light, particularly ultraviolet (UV) radiation from the sun. This is considered a significant abiotic degradation pathway for many PCDEs in aquatic and atmospheric environments. The process typically involves the breaking of carbon-chlorine (C-Cl) bonds, leading to dechlorination.

Direct photolysis of chlorinated aromatic compounds occurs when the molecule absorbs light energy, leading to an excited state that can result in the cleavage of a C-Cl bond. The rate and extent of photolysis are influenced by factors such as the wavelength and intensity of light, the presence of sensitizers, and the environmental matrix. For PCDEs, photodegradation often proceeds through a stepwise reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms. This process would likely reduce the toxicity of this compound by forming lesser-chlorinated diphenyl ether congeners.

Photosensitized reactions can also play a crucial role in the photolytic degradation of PCDEs. In this process, other molecules in the environment, such as humic substances, absorb light energy and transfer it to the PCDE molecule, or they can generate reactive oxygen species like hydroxyl radicals and singlet oxygen that can then react with and degrade the compound.

Table 1: Potential Photodegradation Products of this compound (Note: This table is illustrative and based on general photolysis pathways of PCDEs, as specific data for this compound is not available.)

| Parent Compound | Potential Intermediate Products | Potential Final Products |

| This compound | Dichlorodiphenyl ethers, Monochlorodiphenyl ethers | Diphenyl ether |

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many persistent organic pollutants, hydrolysis can be a significant degradation pathway. However, the ether linkage in diphenyl ethers is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions.

Thermolysis and Pyrolysis Reactions (e.g., formation of PCDD/Fs)

Thermolysis and pyrolysis are degradation processes that occur at elevated temperatures. These reactions are particularly relevant in the context of industrial processes, waste incineration, and accidental fires. A significant concern with the thermal degradation of chlorinated diphenyl ethers is their potential to act as precursors for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).

During combustion or pyrolysis, at temperatures typically ranging from 300 to 800°C, chlorinated diphenyl ethers can undergo intramolecular cyclization reactions to form PCDFs. The formation of PCDDs is also possible, though often less favored from diphenyl ether precursors. The specific congeners of PCDD/Fs formed would depend on the chlorine substitution pattern of the original diphenyl ether and the reaction conditions. It is plausible that the thermolysis of this compound could lead to the formation of various trichloro- or tetrachlorodibenzofurans.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a critical process in the natural attenuation of many organic pollutants. The biodegradation of this compound can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Biodegradation Pathways and Microbial Consortia

Under aerobic conditions, the biodegradation of chlorinated aromatic compounds often proceeds through oxidative pathways. Bacteria capable of degrading these compounds typically possess enzymes such as dioxygenases and monooxygenases. These enzymes can initiate the degradation process by introducing hydroxyl groups onto the aromatic rings, making them more susceptible to cleavage.

For a compound like this compound, aerobic degradation would likely involve initial hydroxylation of one of the aromatic rings, followed by ring cleavage. The ether bond may also be cleaved, leading to the formation of chlorinated phenols and catechols, which can then be further metabolized. Microbial consortia, or communities of different microbial species, are often more effective at degrading complex pollutants than single microbial strains. This is because different species may carry out different steps in the degradation pathway.

Anaerobic Reductive Dehalogenation and Microbial Mechanisms

In anaerobic environments, such as sediments and waterlogged soils, a key biodegradation mechanism for chlorinated compounds is reductive dechlorination. In this process, certain anaerobic bacteria use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This process is also known as dehalorespiration.

For this compound, anaerobic biodegradation would likely proceed through a stepwise reductive dechlorination, leading to the formation of di- and monochlorinated diphenyl ethers, and ultimately to diphenyl ether. This process reduces the number of chlorine substituents, generally decreasing the compound's toxicity and increasing its susceptibility to further degradation. Specific microbial groups, such as those belonging to the phylum Chloroflexi (e.g., Dehalococcoides), are known to be responsible for the reductive dechlorination of many chlorinated aromatic pollutants.

Table 2: Potential Anaerobic Reductive Dehalogenation Products of this compound (Note: This table is illustrative and based on general anaerobic degradation pathways of PCDEs, as specific data for this compound is not available.)

| Parent Compound | Potential Intermediate Products | Potential Final Product |

| This compound | 2,3-Dichlorodiphenyl ether, 2,5-Dichlorodiphenyl ether, 3,5-Dichlorodiphenyl ether, Monochlorodiphenyl ethers | Diphenyl ether |

Co-metabolic Degradation Processes

Co-metabolic degradation is a process in which microorganisms, while growing on a primary substrate, fortuitously degrade another compound that they are unable to use as a sole source of carbon and energy. While specific studies on the co-metabolic degradation of this compound are limited, research on structurally similar compounds, such as other chlorinated diphenyl ethers, provides insights into potential pathways.

For instance, the degradation of the antimicrobial agent triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol), which also possesses a diphenyl ether structure, has been studied. The aerobic bacterial strain Sphingomonas sp. PH-07 has been shown to co-metabolize triclosan. nih.gov In this process, the bacterium utilizes other aromatic compounds as its primary growth substrate, and the enzymes produced for the degradation of the primary substrate also act on triclosan. The key step in the co-metabolic degradation of triclosan by Sphingomonas sp. PH-07 is the cleavage of the ether bond. nih.gov This cleavage is a critical transformation that breaks down the core structure of the diphenyl ether.

This process is initiated by dihydroxylation on both aromatic rings of the triclosan molecule. nih.gov It is plausible that a similar co-metabolic mechanism could be involved in the degradation of this compound, where microorganisms growing on other substrates could induce enzymes capable of cleaving the ether linkage and hydroxylating the chlorinated aromatic rings. The efficiency of such a process would likely depend on the specific microbial strains present, the nature of the primary substrate, and environmental conditions.

Metabolite Identification and Persistence of Transformation Products

The degradation of triclosan by Sphingomonas sp. PH-07 resulted in the formation of several key intermediates. These included hydroxylated compounds such as monohydroxy-triclosan and dihydroxy-triclosan, as well as ether bond cleavage products like 4-chlorophenol (B41353) and 2,4-dichlorophenol. nih.gov This indicates that the initial steps of degradation involve hydroxylation of the aromatic rings, followed by the breaking of the ether linkage.

Based on this, a hypothetical degradation pathway for this compound could involve the formation of hydroxylated trichlorodiphenyl ethers and subsequent cleavage of the ether bond to produce chlorinated phenols. The persistence of these transformation products is a significant environmental concern. Chlorinated phenols, for example, are known to be toxic and can persist in the environment. nih.gov The persistence of any given transformation product is influenced by its chemical structure and the prevailing environmental conditions, including the presence of competent microbial populations for further degradation. up.pt Generally, chemicals that resist degradation processes can persist in the environment for extended periods, potentially leading to their accumulation and long-term environmental hazards. up.pt

Table 1: Potential Co-metabolic Degradation Findings for this compound (Inferred from Triclosan Degradation)

| Feature | Finding | Source |

| Microorganism | Sphingomonas sp. (by analogy) | nih.gov |

| Primary Substrate | Aromatic compounds (inferred) | nih.gov |

| Key Enzymatic Step | Ether bond cleavage (inferred) | nih.gov |

| Initial Reaction | Dihydroxylation of aromatic rings (inferred) | nih.gov |

Table 2: Potential Metabolites of this compound and Their Persistence (Inferred)

| Metabolite Class | Potential Specific Metabolites | Persistence Potential | Source |

| Hydroxylated Intermediates | Monohydroxy-2,3,5-trichlorodiphenyl ether, Dihydroxy-2,3,5-trichlorodiphenyl ether | Moderate to High | nih.gov |

| Ether Bond Cleavage Products | Chlorinated phenols (e.g., 2,4-dichlorophenol, 3,5-dichlorophenol) | High | nih.govnih.gov |

Bioaccumulation and Trophic Transfer of 2,3,5 Trichlorodiphenyl Ether

Bioaccumulation Kinetics and Dynamics in Aquatic Organisms

The accumulation of chemical substances in aquatic organisms from the surrounding environment is a key process dictating their potential ecological risk. For compounds like PCDEs, this process is governed by the kinetics of uptake from the water and diet, and the subsequent elimination from the organism's tissues.

Studies on a range of PCDE congeners in a simulated aquatic food chain—comprising algae (Scenedesmus obliquus), water flea (Daphnia magna), and zebrafish (Danio rerio)—demonstrate that these compounds are readily bioaccumulated. researchgate.netnih.gov The uptake of these substances can occur directly from the water through respiratory surfaces and dermal absorption, as well as through dietary intake.

The efficiency of bioaccumulation is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water at steady state. Research on 12 different PCDE congeners revealed that BCF values are species-specific. For instance, log-transformed BCFs were found to be in the ranges of 2.94-3.77 L/kg in algae, 3.29-4.03 L/kg in daphnia, and 2.42-2.89 L/kg in zebrafish. nih.gov This indicates a significant potential for these compounds to concentrate from the water into the tissues of aquatic life. Elimination processes, including metabolic biotransformation and excretion, determine the persistence of the chemical within the organism. For PCDEs, observed metabolic pathways in zebrafish include dechlorination, methoxylation, and hydroxylation. researchgate.netnih.gov

Several factors influence the extent of bioaccumulation of lipophilic compounds like PCDEs. The chemical's properties, particularly its lipophilicity (often measured by the octanol-water partition coefficient, Kow), play a major role; highly lipophilic substances tend to accumulate in the fatty tissues of organisms. mdpi.com The degree of chlorination is another critical factor. Studies on PCDEs have shown that BCF values tend to increase significantly with an increasing number of chlorine atoms, with the position of the chlorine atoms on the phenyl rings also affecting accumulation potential. nih.gov

Bioaccumulation in Terrestrial Organisms (e.g., Earthworms)

Specific data on the bioaccumulation of 2,3,5-trichlorodiphenyl ether in terrestrial organisms such as earthworms could not be identified in reviewed literature. However, the principles governing the bioaccumulation of other persistent, lipophilic compounds in soil invertebrates can provide a general understanding. Earthworms can absorb contaminants through direct contact with soil particles and ingestion of contaminated soil. For compounds with high lipophilicity, the uptake is often correlated with the organic carbon content of the soil and the lipid content of the earthworm. The Biota-Sediment Accumulation Factor (BSAF) is a common metric used to describe the partitioning of a chemical between an organism and the sediment or soil it inhabits.

Trophic Transfer and Biomagnification Potential in Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. When the concentration of a contaminant increases with each step up the food chain, it is known as biomagnification. This process can lead to dangerously high concentrations in top predators.

The potential for PCDEs to biomagnify has been investigated in simulated aquatic food webs. researchgate.netnih.gov The biomagnification factor (BMF), which is the ratio of the contaminant concentration in a predator to that in its prey, is used to quantify this potential. A BMF value greater than 1 indicates that biomagnification is occurring.

In a food chain of algae to Daphnia magna to zebrafish, lipid-normalized BMFs for 12 PCDE congeners were found to range from 1.08 to 2.27 from algae to daphnia, and from 0.81 to 1.64 from daphnia to zebrafish. nih.gov The BMF for the entire food chain ranged from 0.88 to 3.64, suggesting that certain PCDE congeners have a biomagnification potential comparable to that of well-known POPs like PCBs and PBDEs. nih.gov This indicates a clear potential for these compounds to move up the aquatic food chain and accumulate in higher-level organisms. researchgate.net

Table 1: Bioaccumulation and Biomagnification of Polychlorinated Diphenyl Ethers (PCDEs) in a Simulated Aquatic Food Chain Data represents the range observed for 12 different PCDE congeners.

| Organism/Process | Parameter | Value Range |

|---|---|---|

| Algae (S. obliquus) | Log BCF (L/kg) | 2.94 - 3.77 |

| Water Flea (D. magna) | Log BCF (L/kg) | 3.29 - 4.03 |

| Zebrafish (D. rerio) | Log BCF (L/kg) | 2.42 - 2.89 |

| Trophic Transfer (Algae to D. magna) | Lipid-Normalized BMF | 1.08 - 2.27 |

| Trophic Transfer (D. magna to Zebrafish) | Lipid-Normalized BMF | 0.81 - 1.64 |

| Overall Food Chain (Algae to Zebrafish) | Lipid-Normalized BMF | 0.88 - 3.64 |

There is a lack of specific research on the trophic transfer and biomagnification of this compound in terrestrial food webs. Generally, compounds that are persistent, bioaccumulative, and lipophilic have the potential to biomagnify in terrestrial ecosystems. The transfer would begin with soil invertebrates like earthworms, which are then consumed by predators such as birds, shrews, and other small mammals. These, in turn, are prey for higher-level carnivores. The properties of PCDEs suggest that such trophic transfer is possible, but empirical studies are needed to confirm and quantify this potential for this compound specifically.

Ecotoxicological Considerations of 2,3,5 Trichlorodiphenyl Ether in Non Human Organisms

Effects on Aquatic Ecosystems (Fish, Invertebrates, Algae)

A study on the acute toxicity of 12 different PCDE congeners to green algae (Scenedesmus obliquus), water fleas (Daphnia magna), and zebrafish (Danio rerio) revealed that most of the tested compounds were highly toxic, with EC50 or LC50 values below 1 mg/L. nih.gov This study identified Daphnia magna as the most sensitive of the three species to PCDEs. nih.gov Although 2,3,5-trichlorodiphenyl ether was not among the tested congeners, the findings suggest that it could also pose a significant risk to aquatic invertebrates.

Furthermore, research on other trichlorodiphenyl ether isomers and related chlorinated compounds indicates a potential for bioaccumulation in aquatic organisms. The lipophilic nature of these compounds, characterized by a high n-octanol-water partition coefficient (logKow), suggests they are likely to accumulate in the fatty tissues of aquatic organisms, potentially leading to long-term adverse effects. nih.gov

Table 1: Acute Toxicity of Selected Polychlorinated Diphenyl Ethers to Aquatic Organisms

This table is based on data for other PCDE congeners and is intended to provide an indication of the potential toxicity of this compound.

| Organism | Endpoint | Concentration (mg/L) |

| Scenedesmus obliquus (Green Algae) | 96h-EC50 | Varies by congener |

| Daphnia magna (Water Flea) | 48h-LC50 | Varies by congener |

| Danio rerio (Zebrafish) | 96h-LC50 | Varies by congener |

Source: Adapted from a study on the acute toxicity of 12 PCDE congeners. nih.gov

Effects on Terrestrial Ecosystems (Soil Organisms, Plants)

There is a significant lack of specific data on the effects of this compound on terrestrial ecosystems. No studies were identified that specifically investigated its toxicity to soil organisms such as earthworms or its phytotoxicity to plants. Given the persistent nature of related halogenated compounds, it is plausible that this compound could accumulate in soil and potentially impact soil-dwelling organisms and plant life, but further research is needed to confirm this.

Comparative Ecotoxicology with Related Halogenated Ethers (e.g., PBDEs, PCBs)

Polychlorinated diphenyl ethers (PCDEs) share structural similarities with polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), which are well-known persistent organic pollutants with significant ecotoxicological effects. wikipedia.org Research suggests that the toxicities of PCDEs are generally comparable to those of certain PCBs and PBDEs. nih.gov

Like some PCB and PBDE congeners, the toxicity of PCDEs is thought to be mediated, in part, through the aryl hydrocarbon receptor (AhR). nih.gov The degree of chlorination and the specific positions of the chlorine atoms on the diphenyl ether structure influence the toxic potency of the individual congeners. nih.gov Studies on various animal species have shown that the clinicopathologic syndromes induced by PCBs are comparable to those caused by other halogenated aromatic hydrocarbons when an equitoxic dose is reached. nih.gov

The environmental behavior of PCDEs, including their potential for long-range transport and bioaccumulation, is also considered to be almost comparable to that of PCBs. nih.gov This suggests that this compound, as a member of the PCDE family, is likely to share some of the hazardous characteristics of its more well-studied relatives.

Endocrine Disruption Potential in Wildlife

There is growing evidence that halogenated diphenyl ethers, including both brominated and chlorinated congeners, can act as endocrine-disrupting chemicals (EDCs) in wildlife. nih.govnih.gov EDCs are substances that can interfere with the endocrine (hormone) systems of animals, leading to adverse developmental, reproductive, neurological, and immune effects. nih.govmdpi.com

Research on PCBs and PBDEs has demonstrated their potential to disrupt thyroid hormone function in various wildlife species, including birds. cardiff.ac.uknih.govresearchgate.net For instance, studies on river birds have shown a correlation between contamination with PCBs and PBDEs and depressed thyroid hormone levels in chicks, which can lead to impaired growth and development. cardiff.ac.uk Given the structural similarities, it is plausible that chlorinated diphenyl ethers like this compound could exert similar effects. A review of PCDEs indicated that they can cause endocrine disorders in organisms, although specific impacts on wildlife populations were not detailed. nih.gov

Some halogenated compounds have also been shown to exhibit estrogenic or anti-androgenic activity, further highlighting their potential to disrupt endocrine signaling pathways. nih.govcdc.govnih.gov However, specific studies investigating the estrogenic or androgenic activity of this compound in wildlife are currently lacking. The potential for this compound to interfere with the endocrine systems of wildlife remains a key area for future research.

Analytical Methodologies for 2,3,5 Trichlorodiphenyl Ether in Environmental Samples

Sample Preparation and Extraction Techniques

The initial and most critical step in the analytical process is the isolation of 2,3,5-Trichlorodiphenyl ether from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample (e.g., water, soil, biota) and the physicochemical properties of the analyte. env.go.jp

Water Samples: For aqueous samples, the primary methods for isolating semi-volatile organic compounds are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). energy.gov LLE, often performed in a separatory funnel, uses a water-immiscible organic solvent to partition the analyte from the aqueous phase. energy.gov Continuous liquid-liquid extraction (CLLE) is an alternative that can minimize the formation of emulsions. energy.gov SPE is a widely used technique where water is passed through a solid sorbent material that traps the analytes, which are then eluted with a small volume of organic solvent. energy.gov This method allows for the rapid and efficient extraction of larger water volumes. dss.go.th

Soil and Sediment Samples: The extraction of this compound from solid matrices like soil and sediment is more rigorous. Common methods include Soxhlet extraction, ultrasonic extraction, and pressurized liquid extraction (PLE). env.go.jpdphen1.com

Soxhlet extraction is a classic and exhaustive technique where the solid sample is continuously washed with a distilled organic solvent, making it a benchmark for other methods. env.go.jp

Ultrasonic extraction uses high-frequency sound waves to facilitate solvent penetration into the sample matrix. env.go.jp

Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods. dphen1.com

Biota Samples: In biological tissues, this compound, being lipophilic, is primarily associated with the lipid fraction. Therefore, extraction methods are designed to efficiently extract these fats using organic solvents. cdc.gov Homogenization of the tissue, sometimes by grinding with dry ice, is a common first step. usda.gov Solvent extraction is then performed, followed by cleanup steps to remove the high lipid content which can interfere with subsequent analysis. cdc.govcdc.gov

Interactive Table: Summary of Extraction Techniques

| Matrix | Technique | Principle | Key Advantages |

|---|---|---|---|

| Water | Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Well-established, suitable for a wide range of compounds. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent from the liquid sample and then eluted with a solvent. energy.gov | Reduced solvent use, high concentration factor, faster than LLE. dss.go.th | |

| Soil/Sediment | Soxhlet Extraction | Continuous extraction with a cycling, freshly distilled solvent. env.go.jp | Exhaustive extraction, considered a reference method. env.go.jp |

| Ultrasonic Extraction | Use of ultrasonic energy to enhance solvent extraction efficiency. env.go.jp | Faster than Soxhlet, good for screening. | |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. dphen1.com | Rapid, efficient, low solvent consumption. dphen1.com | |

| Biota | Solvent Extraction | Extraction of lipids (containing the analyte) from homogenized tissue using organic solvents. cdc.govusda.gov | Effective for lipophilic compounds in fatty tissues. |

Following extraction, the resulting sample extract contains the target analyte along with a multitude of co-extracted interfering compounds (e.g., lipids, pigments, sulfur). Cleanup and fractionation steps are essential to remove these interferences, which could otherwise compromise chromatographic analysis and detection. cdc.gov

Adsorption chromatography is a common cleanup strategy using columns packed with materials like silica gel, alumina, and Florisil. cdc.gov These materials separate compounds based on their polarity, allowing for the isolation of this compound from more polar or more non-polar interferences.

For biota extracts with high fat content, gel-permeation chromatography (GPC) is frequently employed. publications.gc.ca This technique separates molecules based on their size. Large molecules like lipids are eluted first, while smaller molecules like the target analyte are retained longer, achieving effective separation. cdc.gov

Interactive Table: Common Cleanup Sorbents and Their Applications

| Sorbent | Target Interferences Removed | Principle of Separation |

|---|---|---|

| Silica Gel | Polar organic compounds | Adsorption chromatography based on polarity. cdc.gov |

| Alumina | Polar organic compounds, pigments | Adsorption chromatography based on polarity. |

| Florisil | Polar organic compounds, pesticides | Adsorption chromatography based on polarity. cdc.gov |

| Activated Carbon | Planar molecules (e.g., some PCBs, Dioxins) | Adsorption based on molecular planarity. cdc.gov |

| Gel-Permeation Chromatography (GPC) | High-molecular-weight compounds (e.g., lipids, proteins) | Size-exclusion chromatography. cdc.govpublications.gc.ca |

Chromatographic Separation Techniques

After sample preparation, the purified and concentrated extract is analyzed using chromatographic techniques to separate this compound from any remaining compounds and to quantify it. Gas chromatography is the most prevalent technique for this class of semi-volatile compounds.

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive technique for detecting electronegative compounds, particularly those containing halogens. scioninstruments.commeasurlabs.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady current in the detector. scioninstruments.com When an electronegative compound like this compound passes through the detector, it captures some of the electrons, causing a drop in the current that is registered as a peak. scioninstruments.commeasurlabs.com

GC-ECD is known for its exceptional sensitivity for halogenated substances but is less selective than mass spectrometry, as any electron-capturing compound can produce a signal. measurlabs.comantpedia.com Therefore, confirmation of the analyte's identity often requires analysis on a second GC column with a different stationary phase or by a more selective detector.

Gas chromatography coupled with mass spectrometry (GC/MS) offers greater analytical specificity compared to GC-ECD. thermofisher.com After components are separated by the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "chemical fingerprint," allowing for highly confident identification of the compound. thermofisher.com

For ultra-trace analysis of compounds like this compound in complex environmental matrices, high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is considered the gold standard. publications.gc.cachromatographyonline.comwaters.com

High-Resolution Gas Chromatography (HRGC) utilizes long, narrow-bore capillary columns (e.g., 60 m) to achieve superior separation of closely related isomers that may not be resolved by conventional GC. waters.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy, allowing the elemental composition of the ion to be determined. This capability enables the detector to differentiate between the target analyte and interfering compounds that may have the same nominal mass but a different exact mass, providing exceptional selectivity and reducing background noise. waters.com This technique is routinely used for the analysis of dioxins, furans, and PCBs. publications.gc.cawaters.com

Interactive Table: Comparison of GC Detectors

| Feature | GC-ECD | GC/MS | HRGC/HRMS |

|---|---|---|---|

| Principle | Electron capture by electronegative compounds. scioninstruments.commeasurlabs.com | Separation by GC, fragmentation and detection of ions by mass. thermofisher.com | High-resolution separation by GC, detection of ions at high mass accuracy. waters.com |

| Selectivity | Selective for electronegative compounds. antpedia.com | High (based on mass spectrum). | Very High (based on exact mass). waters.com |

| Sensitivity | Very High (pg/L to ng/L levels). | High. | Extremely High (sub-pg/L levels). cdc.gov |

| Confirmation | Limited (based on retention time). | High (based on fragmentation pattern). | Very High (based on exact mass and isotope ratios). |

| Application | Screening for halogenated compounds. thermofisher.com | Routine analysis and confirmation. | Ultra-trace analysis in complex matrices, "gold standard" for dioxins/PCBs. chromatographyonline.comwaters.com |

While GC is the dominant technique for semi-volatile compounds, liquid chromatography-mass spectrometry (LC/MS) is a powerful alternative, particularly for polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis. researchgate.netdphen1.com

For a compound like this compound, LC/MS is less common but could be applied, especially in the analysis of its more polar metabolites. The most common interface is Electrospray Ionization (ESI) , which generates ions from a liquid stream before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of selectivity and sensitivity. ual.es In LC-ESI-MS/MS, a specific precursor ion for the target analyte is selected, fragmented, and then a specific product ion is monitored, significantly reducing matrix interference and improving detection limits. nih.gov A major challenge in LC-ESI-MS/MS is the potential for matrix effects, where co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte, affecting accuracy. dphen1.com

Isotope Dilution and Internal Standard Quantitation Methods

Isotope dilution and internal standard quantitation are powerful techniques used in analytical chemistry to improve the accuracy and precision of measurements, particularly in complex sample matrices. These methods are frequently employed in the analysis of persistent organic pollutants, including chlorinated compounds structurally similar to this compound, using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). epa.gov

Isotope Dilution Quantitation

The most accurate approach for quantifying trace organic compounds is isotope dilution mass spectrometry. This technique involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., containing Carbon-13 or Deuterium) to the sample before any extraction or cleanup steps. epa.gov For the analysis of this compound, this would involve using a standard such as ¹³C-labeled this compound.

Because the labeled standard is chemically identical to the native analyte, it behaves the same way during extraction, cleanup, and chromatographic analysis. It experiences the same potential losses as the native compound. The mass spectrometer can distinguish between the native analyte and the labeled standard based on their mass difference. By measuring the ratio of the response of the native analyte to the response of the isotopically labeled standard, the concentration of the native analyte in the sample can be calculated with high accuracy, as the ratio is unaffected by variations in sample volume or recovery rates.

Internal Standard Quantitation

When an exact isotopically labeled analog is not available or is prohibitively expensive, a structurally similar compound, known as an internal standard, is used. ca.gov This compound is also added to the sample in a known quantity at the beginning of the analytical procedure. The internal standard should have similar chemical and physical properties to the analyte of interest but be chromatographically resolvable from it and other sample components.

The concentration of the analyte is determined by comparing the response of the analyte to the response of the internal standard. While this method corrects for variations in injection volume and instrument response, it may not perfectly account for losses during sample preparation if the chemical behavior of the internal standard is not identical to that of the analyte. For chlorinated diphenyl ethers, other chlorinated compounds or a different, non-target diphenyl ether congener could potentially serve as an internal standard.

Table 1: Comparison of Quantitation Standards

| Standard Type | Purpose | How it Works | Advantages |

| Isotope Dilution Standard | Provides the most accurate quantitation by correcting for analyte loss at every stage of the method. | An isotopically labeled version of the analyte is added to the sample before processing. The ratio of the native analyte to the labeled standard is measured. | Corrects for matrix effects and variations in extraction efficiency, cleanup, and instrument response. Considered the "gold standard" for quantitation. |

| Internal Standard | Corrects for variations in instrument performance and injection volume. | A known amount of a compound with similar chemical properties (but not identical to the analyte) is added to the sample. The analyte's response is compared to the internal standard's response. | Improves precision and accuracy compared to external calibration; more cost-effective than isotope dilution standards. |

| Surrogate Standard | Monitors the performance of the analytical method for each individual sample by assessing recovery. | A compound, not expected to be in the original sample, is added before extraction. Its recovery is measured to indicate method efficiency for that specific sample. | Provides a measure of method performance for each sample, helping to identify matrix interferences or other sample-specific problems. |

Method Validation and Quality Control (e.g., Method Detection Limits, Surrogate Standards)

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. It involves establishing performance characteristics and limitations. Quality control (QC) procedures are essential for ensuring that the data generated remains reliable and within predefined limits of accuracy and precision. nih.gov

Method Detection Limits (MDL)

The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results. ca.govepa.gov The MDL is not a fixed value; it is laboratory-specific and depends on the instrumentation, sample matrix, and the specific analytical method used. rsc.org

The procedure for determining the MDL typically involves the following steps, as outlined by the U.S. Environmental Protection Agency (EPA):

Estimate an initial MDL: This can be based on the instrument's signal-to-noise ratio (typically 3 to 5) or previous data. epa.gov

Prepare Spiked Samples: A minimum of seven replicate samples are prepared by spiking a clean reference matrix (e.g., reagent water) with the analyte at a concentration one to five times the estimated MDL. epa.gov

Analyze Samples: These spiked samples are processed through the entire analytical method, including all extraction and cleanup steps.

Calculate the MDL: The standard deviation of the measured concentrations from the replicate samples is calculated, and the MDL is determined using the formula:

MDL = t * S

Where:

S = Standard deviation of the replicate measurements.

t = Student's t-value for a 99% confidence level and n-1 degrees of freedom (where n is the number of replicates).

Table 2: Example Calculation for Method Detection Limit (MDL)

This table presents a hypothetical data set for the determination of the MDL for this compound in a water matrix.

| Replicate Sample | Measured Concentration (ng/L) |

| 1 | 1.8 |

| 2 | 2.1 |

| 3 | 1.7 |

| 4 | 2.3 |

| 5 | 2.5 |

| 6 | 1.9 |

| 7 | 2.2 |

| Mean | 2.07 ng/L |

| Standard Deviation (S) | 0.29 ng/L |

| Student's t-value (for 7 reps) | 3.143 |

| Calculated MDL (t * S) | 0.91 ng/L |

Surrogate Standards

Surrogate standards are compounds that are chemically similar to the target analytes but are not expected to be present in environmental samples. researchgate.netresearchgate.net A known amount of a surrogate is added to every sample, blank, and calibration standard before extraction. The primary purpose of a surrogate is to monitor the efficiency of the analytical method on a sample-by-sample basis. usgs.gov

For the analysis of this compound, appropriate surrogates would be other chlorinated diphenyl ethers or related compounds that are not expected to be found in the samples being analyzed. usgs.gov

Environmental Remediation and Management Strategies for 2,3,5 Trichlorodiphenyl Ether Contamination

Bioremediation Approaches (e.g., Anaerobic and Aerobic Microbial Degradation)

Bioremediation utilizes microorganisms to degrade or transform contaminants into less harmful substances and is considered an environmentally friendly and cost-effective approach. wikipedia.org For chlorinated compounds like 2,3,5-trichlorodiphenyl ether, a combination of anaerobic and aerobic processes is often most effective. tandfonline.com

Anaerobic Microbial Degradation: Under anaerobic (oxygen-free) conditions, such as those found in deep sediments, reductive dechlorination is the primary biodegradation pathway for highly chlorinated compounds. nih.gov This process involves microorganisms using the chlorinated compound as an electron acceptor, leading to the sequential removal of chlorine atoms. tandfonline.comnih.gov Organohalide-respiring bacteria, such as Dehalococcoides mccartyi, are known to play a crucial role in the dehalogenation of PCBs and polybrominated diphenyl ethers (PBDEs), suggesting a similar potential for PCDEs. acs.org This process is critical because it reduces the toxicity of the molecule and often makes the resulting lesser-chlorinated congeners more susceptible to aerobic degradation. wikipedia.orgtandfonline.com Studies on the anaerobic degradation of deca-BDE have shown that debromination occurs, generating products with fewer halogen atoms. nih.gov Similarly, anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid can lead to ether cleavage and dechlorination. nih.gov

Aerobic Microbial Degradation: In the presence of oxygen, aerobic microorganisms can degrade less-chlorinated aromatic compounds through oxidative pathways. nih.gov These organisms attack PCBs and similar compounds via a dioxygenase pathway, which breaks open the aromatic ring, eventually converting the compound to intermediates that can enter central metabolic pathways, leading to carbon dioxide, water, and chloride. slideshare.net While highly chlorinated compounds are often resistant, the initial dechlorination under anaerobic conditions can render them degradable by aerobic microbes. tandfonline.com Microorganisms capable of degrading biphenyl (B1667301) can often co-metabolize lightly chlorinated PCBs. suny.edunih.gov Research on Arctic soil microorganisms has shown that they can aerobically degrade mono-, di-, and some trichlorobiphenyl congeners. nih.gov However, the degradation of complex mixtures can be limited by the formation of toxic metabolites from co-metabolism. nih.gov

Table 1: Microbial Genera Involved in the Bioremediation of Related Chlorinated Compounds

| Microbial Genus | Degradation Process | Target Compound Class | Potential Role for this compound |

|---|---|---|---|

| Dehalococcoides | Anaerobic Reductive Dechlorination | PCBs, PBDEs nih.govacs.org | Removal of chlorine atoms |

| Desulfitobacterium | Anaerobic Reductive Dechlorination | Chlorophenoxyacetic acids nih.gov | Removal of chlorine atoms |

| Rhodococcus | Aerobic Oxidation | PCBs suny.edu | Cleavage and degradation of aromatic rings |

Electrochemical Remediation Techniques

Electrochemical remediation is an emerging technology that uses electrical currents to degrade or remove pollutants from soil and water. frontiersin.org These techniques can offer high efficiency and operational simplicity.

Electrochemical methods can be applied directly or used to enhance other remediation processes like bioremediation. One approach involves applying a voltage to contaminated sediments to stimulate the reductive and oxidative transformation of pollutants. This has been shown to reduce Aroclor 1242 (a PCB mixture) concentrations by 40-60% and to promote the dehalogenation of 2,3,4,5-tetrachlorobiphenyl (B164871) by 42% in sediment by stimulating microbial activity. frontiersin.org

Another technique, photo-assisted electrochemical degradation, utilizes powerful electrodes like boron-doped diamond (BDD) to generate hydroxyl radicals, which are highly reactive and can oxidize persistent organic pollutants. researchgate.net The photo-electro-Fenton (PEF) process, which combines UV light, iron ions, and hydrogen peroxide with an electrical current, has achieved an average degradation of 97% for a range of PCB congeners after six hours of treatment. researchgate.net Electrodialytic remediation, which combines electrodialysis with the movement of ions, has also been used to remove highly chlorinated PCBs from soil with efficiencies ranging from 9 to 96%, often enhanced by the use of surfactants. frontiersin.org

Table 2: Summary of Electrochemical Techniques for Related Contaminants

| Technique | Mechanism | Target Pollutant (Proxy) | Reported Efficiency |

|---|---|---|---|

| Electrical Stimulation of Bioremediation | Provides electron donors/acceptors to microbes | Aroclor 1242, 2,3,4,5-Tetrachlorobiphenyl | 40-60% reduction frontiersin.org |

| Photo-Electro-Fenton (PEF) | Generation of hydroxyl radicals (•OH) | Various PCB congeners | >95% degradation researchgate.net |

Advanced Oxidation/Reduction Processes for Environmental Cleanup

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic materials through reactions with highly reactive species, primarily the hydroxyl radical (•OH). wikipedia.org These processes are highly effective for destroying recalcitrant compounds like PCBs and are therefore promising for the remediation of this compound. nih.gov

AOPs can be applied in various environmental matrices, including water, soil, and air. aops-school.com Common AOPs include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The addition of UV light (photo-Fenton) enhances radical production and degradation efficiency. researchgate.net

Persulfate Oxidation: This technique uses persulfate (S₂O₈²⁻), which can be activated to produce sulfate (B86663) radicals (SO₄•⁻), another powerful oxidant. Persulfate oxidation is considered highly suitable as it can be effective under normal environmental pH and temperature conditions. nih.gov

Photocatalysis: This involves using a semiconductor catalyst (like TiO₂) and a light source (e.g., UV) to generate reactive oxygen species. wikipedia.org

Studies on PCBs have demonstrated that AOPs can achieve removal efficiencies of 77-99%. nih.gov However, it is crucial to carefully manage these processes, as the electrochemical oxidation of chlorinated compounds can potentially lead to the formation of highly toxic by-products, such as polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs). researchgate.net

Advanced Reduction Processes (ARPs) are a complementary approach that can also be used for the degradation of halogenated compounds. frontiersin.org

Table 3: Comparison of Advanced Oxidation Processes for PCB Remediation

| Process | Oxidizing Agent(s) | Advantages | Reported Efficiency for PCBs |

|---|---|---|---|

| Fenton/Photo-Fenton | Hydroxyl Radical (•OH) | High degradation rates | ~97% researchgate.net |

| Persulfate Oxidation | Sulfate Radical (SO₄•⁻) | Effective at ambient conditions | High, part of 77-99% range nih.gov |

Modelling and Risk Assessment for Environmental Management

Due to the toxicity and persistence of PCDEs, comprehensive environmental management requires robust modeling and risk assessment. mdpi.com Because these compounds often exist as complex mixtures of congeners in the environment, assessing their collective risk is a significant challenge. epa.gov

Modelling: Environmental fate models are used to predict the transport, distribution, and persistence of chemicals in the environment. For compounds like PCDEs, models can help estimate their partitioning between air, water, soil, and biota. mdpi.com Furthermore, predictive models can be developed for key physicochemical properties that influence environmental behavior and toxicity. For instance, models have been successfully created to predict the dissociation constant (pKa) of hydroxylated metabolites of PCBs and PBDEs, which is crucial for understanding their biological activity. nih.gov Such models provide essential data for ecological risk assessments where experimental data is lacking. nih.gov

Risk Assessment: Risk assessment evaluates the potential adverse effects on human health and the environment posed by a contaminant. For PCDEs, this involves assessing their toxicity, bioaccumulation potential, and environmental exposure levels. mdpi.comnih.gov Ecological risk is often characterized using risk quotients (RQs), which compare the measured environmental concentration of a pollutant to a concentration known to have no observed adverse effects. gdut.edu.cn

Given that PCDEs, like PCBs, are found as mixtures, the U.S. Environmental Protection Agency (EPA) is developing tools like the Mixtures Similarity Tool (MiST). epa.gov This tool helps assess the risk of an untested environmental mixture by comparing its composition and toxicity profile to well-characterized reference mixtures, a method that would be directly applicable to managing the risks associated with PCDE contamination. epa.gov

Table 4: Key Components of a Risk Assessment Framework for this compound

| Component | Description | Key Considerations |

|---|---|---|

| Hazard Identification | Determining if the chemical can cause adverse health or environmental effects. | Structural similarity to toxic compounds like PCBs and dioxins. mdpi.comwikipedia.org |

| Dose-Response Assessment | Quantifying the relationship between exposure level and the incidence of adverse effects. | Lack of specific data necessitates using data from surrogate compounds (e.g., other PCDEs, PCBs). |

| Exposure Assessment | Estimating the magnitude, frequency, and duration of exposure for human and ecological receptors. | Analysis of environmental samples (air, water, soil, biota). mdpi.com |

Research Gaps and Future Directions in 2,3,5 Trichlorodiphenyl Ether Studies

Elucidation of Specific Environmental Formation Mechanisms

The precise pathways leading to the formation of 2,3,5-Trichlorodiphenyl ether in the environment are not well-defined and represent a primary research gap. While PCDEs are known to be unintentional byproducts of various industrial and combustion processes, the specific conditions that favor the formation of the 2,3,5-trichloro congener are largely inferred rather than empirically established.

Future research should focus on:

Industrial Byproduct Characterization: Detailed analysis of waste streams from the production of chlorophenols and other chlorinated aromatic compounds is needed. nih.govunl.pt These chemicals are used as intermediates in the synthesis of pesticides, pharmaceuticals, and dyes. nih.gov It is crucial to identify the specific synthesis routes and reaction conditions (e.g., temperature, pressure, catalysts) that lead to the formation of this compound as an impurity.

Combustion Process Analysis: PCDEs can be generated during the incineration of municipal and industrial waste. nih.gov Research is required to investigate how precursor materials, combustion temperatures, and post-combustion conditions influence the isomeric distribution of trichlorodiphenyl ethers, with a specific focus on the 2,3,5- congener.

Environmental Transformation: Studies should explore the potential for less chlorinated diphenyl ethers to be transformed into this compound through processes like environmental chlorination. Similarly, the degradation of more highly chlorinated PCDEs could potentially yield this compound as a stable intermediate.

Comprehensive Understanding of Degradation Pathways and Metabolite Fate

The environmental persistence of this compound is contingent on its susceptibility to degradation. A significant research gap exists in understanding its breakdown pathways and the identity and fate of the resulting metabolites.

Key areas for future investigation include:

Biodegradation: The role of microorganisms in the degradation of this compound is largely unknown. Research should aim to identify bacterial and fungal strains capable of metabolizing this compound under both aerobic and anaerobic conditions. The degradation of other chlorinated compounds often involves initial attacks by dioxygenase enzymes, leading to hydroxylation and subsequent ring cleavage. mdpi.com Potential metabolites could include chlorinated phenols and catechols, which may themselves be persistent or toxic. epa.gov

Photodegradation: The impact of sunlight on the breakdown of this compound in aquatic systems and on surfaces needs to be quantified. Studies should determine the photodegradation rates and identify the photoproducts, which may result from dechlorination or hydroxylation.

Metabolite Identification and Toxicity: A critical step is the identification and characterization of intermediate and final degradation products. Once identified, the environmental fate, persistence, and toxicity of these metabolites must be assessed to determine if the degradation process constitutes a true detoxification pathway. For some related compounds, metabolites can include various hydroxylated and sulfur-containing derivatives. nih.gov

| Potential Degradation Pathway | Initiating Reaction | Potential Intermediate Products |

| Aerobic Biodegradation | Dioxygenase attack | Chlorinated dihydroxydiphenyl ethers, Chlorocatechols |

| Anaerobic Biodegradation | Reductive dechlorination | Dichlorodiphenyl ethers, Monochlorodiphenyl ethers |

| Photodegradation | UV radiation | Hydroxylated trichlorodiphenyl ethers, Dichlorodiphenyl ethers |

Refined Bioaccumulation and Trophic Transfer Models

The potential for this compound to accumulate in living organisms and magnify through food webs is a significant concern. nih.gov However, congener-specific data on its bioaccumulation behavior are scarce, hindering accurate risk assessment.

Future research priorities should include:

Isomer-Specific Bioaccumulation Factors (BAFs): Laboratory and field studies are needed to determine the BAFs for this compound in a variety of aquatic and terrestrial organisms. Studies on other PCDEs show that bioaccumulation potential often increases with the degree of chlorination, but the specific chlorine substitution pattern is also a critical factor. nih.gov

Trophic Magnification Factors (TMFs): Comprehensive food web studies are essential to determine if this compound biomagnifies. This requires measuring its concentration across multiple trophic levels in a specific ecosystem. For some persistent compounds, TMFs greater than one indicate biomagnification. x-mol.comnih.gov

Modeling Bioaccumulation Potential: Current models often rely on general physicochemical properties like the octanol-water partition coefficient (Kow). There is a need to develop and validate more sophisticated models that incorporate isomer-specific properties, metabolic transformation rates, and species-specific physiological parameters to more accurately predict the bioaccumulation of this compound.

| Organism Type | Key Research Question | Metric |

| Algae / Primary Producers | What is the uptake rate from water? | Bioaccumulation Factor (BAF) |

| Invertebrates | How does it accumulate from water and diet? | Biota-Sediment Accumulation Factor (BSAF) |

| Fish | Does it biomagnify from lower trophic levels? | Trophic Magnification Factor (TMF) |

| Apex Predators | What is the potential for high-level accumulation? | Body Burden Analysis |

Development of Novel Analytical Techniques for Trace Analysis

The accurate measurement of this compound in complex environmental matrices at very low concentrations presents a significant analytical challenge. A major hurdle is distinguishing it from other PCDE isomers.

Advancements are needed in the following areas:

High-Resolution Chromatography: The development of more selective gas chromatography (GC) columns and methods is crucial for the complete separation of this compound from its numerous isomers, which often co-elute, leading to inaccurate quantification.

Advanced Mass Spectrometry: While GC coupled with mass spectrometry (GC-MS) is the standard, there is a need to explore the utility of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for more definitive identification and quantification, especially in complex samples. These techniques can help differentiate between compounds with the same mass but different structures. researchgate.net

Reference Standards and Materials: The availability of high-purity analytical standards for this compound and its potential metabolites is essential for accurate instrument calibration and method validation. The development of certified reference materials for different environmental media (e.g., sediment, fish tissue) would improve inter-laboratory data comparability.